3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
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Overview
Description
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure consists of a triazole ring fused with a pyrazine ring, which is further substituted with a methyl group at the 3-position and exists as a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available reagents such as 2-chloropyrazine and hydrazine hydrate.
Formation of Intermediate: The initial step involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol under controlled pH conditions to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization in the presence of trifluoroacetic anhydride and methanesulfonic acid, followed by refluxing and distillation to form the triazolopyrazine core.
Final Product Formation: The final step involves the addition of palladium/carbon and hydrogen chloride in ethanol to obtain the dihydrochloride salt of the compound
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves:
Large-scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Controlled Reaction Conditions: Maintaining precise temperature, pH, and reaction times to ensure consistent product quality.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different hydrogenated derivatives.
Substitution: The compound undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antibacterial properties
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is employed as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound is similar in structure but has a trifluoromethyl group instead of a methyl group.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Lacks the methyl substitution at the 3-position.
Uniqueness
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents .
Properties
Molecular Formula |
C6H12Cl2N4 |
---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c1-5-8-9-6-4-7-2-3-10(5)6;;/h7H,2-4H2,1H3;2*1H |
InChI Key |
GASKPXDTPCVPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1CCNC2.Cl.Cl |
Origin of Product |
United States |
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